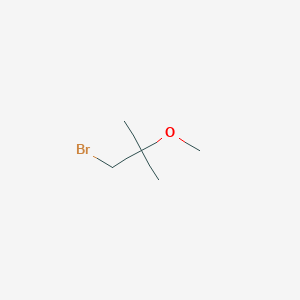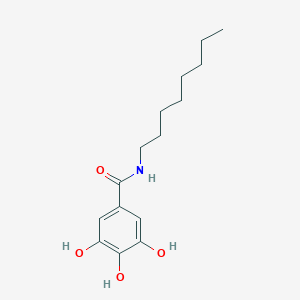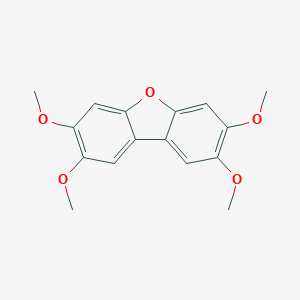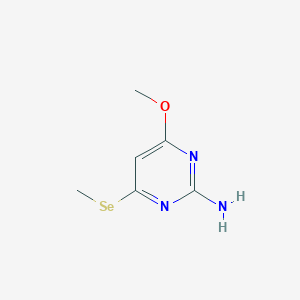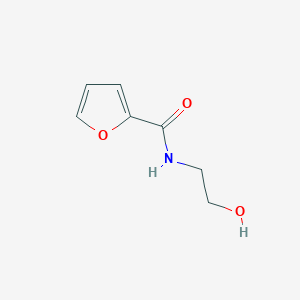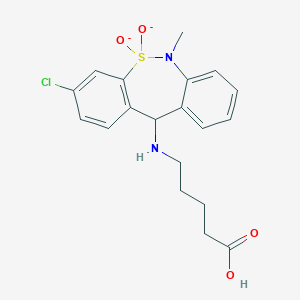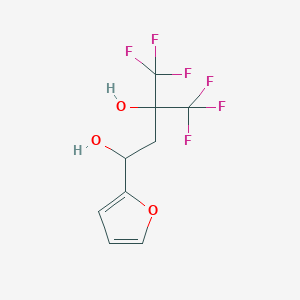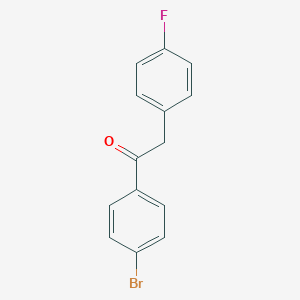
1-acetil-6-cloro-1H-indol-3-il acetato
Descripción general
Descripción
1-Acetyl-6-chloro-1H-indol-3-yl acetate (ACIA) is an indole derivative compound, which has been widely studied for its potential medicinal applications. It is an important intermediate in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs, anti-tumor agents, and anti-bacterial drugs. It has also been used in the synthesis of various other compounds, such as food additives, dyes, and fragrances. In addition, ACIA has also been studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
Reacciones multicomponente (RMC)
“1-acetil-6-cloro-1H-indol-3-il acetato” juega un papel importante en las RMC, que son estrategias sostenibles para sintetizar moléculas complejas. Estas reacciones son de alto rendimiento, económicas y eficientes en tiempo, y se alinean con los principios de la química verde . Los derivados del indol, incluido este compuesto, sirven como precursores eficientes para generar estructuras biológicamente activas como los derivados de carbazol, triazol y pirazol.
Síntesis de derivados de alcaloides
Los derivados del indol son frecuentes en productos naturales y fármacos, en particular los alcaloides. Son cruciales en la biología celular y la síntesis de compuestos para el tratamiento de diversos trastornos. El compuesto en cuestión es fundamental para construir indoles como unidades en ciertos alcaloides .
Aplicaciones antimicrobianas
El núcleo del indol, parte de “this compound”, exhibe propiedades antimicrobianas significativas. Se ha utilizado para sintetizar derivados que se prueban para su actividad antimicobacteriana in vitro contra diversas cepas de micobacterias .
Actividad anti-VIH
Se ha informado que los derivados del indol poseen actividades anti-VIH. Compuestos como “this compound” se utilizan para crear nuevos derivados indolílicos y oxocromenílicos de xantenona, que han mostrado ser prometedores en estudios de acoplamiento molecular como agentes anti-VIH-1 .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, the effects could be diverse depending on the specific activity and the target involved .
Propiedades
IUPAC Name |
(1-acetyl-6-chloroindol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHGAYIKCAZFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470835 | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108761-33-7 | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-6-chloro-1H-indol-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

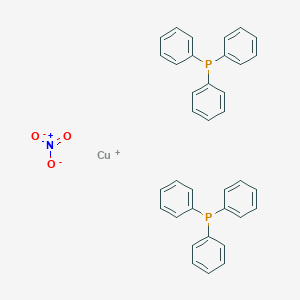
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
